

Comparative Analysis of Spectroscopic Data for Commercial N-Boc-3-azetidinone

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Compound of Interest

Compound Name: *tert-Butyl 3-oxoazetidine-1-carboxylate*

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For researchers, scientists, and drug development professionals, consistency and purity of starting materials are paramount. This guide provides a comparative overview of spectroscopic data for N-Boc-3-azetidinone (**tert-butyl 3-oxoazetidine-1-carboxylate**), a key building block in medicinal chemistry, from various commercial sources. By presenting publicly available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document aims to facilitate the verification and quality assessment of this critical reagent.

Spectroscopic Data Summary

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for N-Boc-3-azetidinone. The data has been compiled from publicly available resources, including scientific literature and supplier documentation. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.

Table 1: ^1H NMR Spectroscopic Data for N-Boc-3-azetidinone

Supplier/Source	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Literature Reference[1]	CDCl ₃	~4.7	s	-	-CH ₂ - (azetidine ring)
1.46	s	-	-C(CH ₃) ₃ (Boc)		
Expected	CDCl ₃	4.6 - 4.8	s	-	-CH ₂ - (azetidine ring)
1.4 - 1.5	s	-	-C(CH ₃) ₃ (Boc)		

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-3-azetidinone

Supplier/Source	Solvent	Chemical Shift (δ) ppm	Assignment
Literature Reference[1]	CDCl ₃	~205	C=O (ketone)
~156	C=O (Boc)		
~81	-C(CH ₃) ₃ (Boc)		
~69	-CH ₂ - (azetidine ring)		
28.3	-C(CH ₃) ₃ (Boc)		
Expected	CDCl ₃	204 - 206	C=O (ketone)
155 - 157	C=O (Boc)		
80 - 82	-C(CH ₃) ₃ (Boc)		
68 - 70	-CH ₂ - (azetidine ring)		
28.0 - 28.5	-C(CH ₃) ₃ (Boc)		

Table 3: Mass Spectrometry Data for N-Boc-3-azetidinone

Supplier/Source	Ionization Method	m/z Value	Assignment
PubChem[2]	ESI	172.0974	[M+H] ⁺
194.0793	[M+Na] ⁺		
Expected	ESI	~172	[M+H] ⁺
~194	[M+Na] ⁺		

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below. These represent typical procedures and may be subject to minor modifications by individual testing laboratories.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the N-Boc-3-azetidinone sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrument Parameters:** Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
 - ¹H NMR: A standard single-pulse experiment is used with a pulse width of approximately 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is used. A pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H

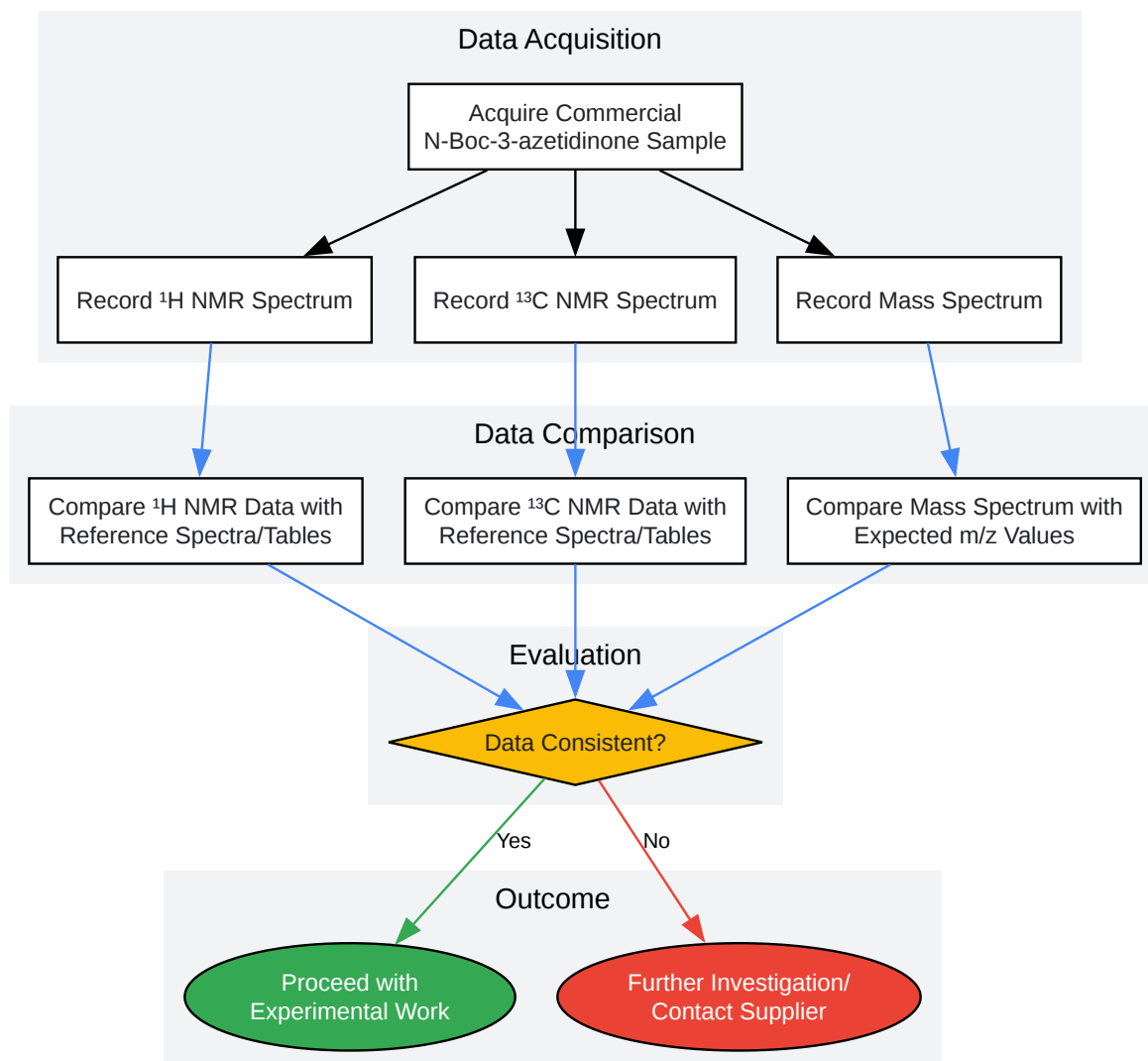
NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the N-Boc-3-azetidinone sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 0.1 mg/mL).
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer is commonly used. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode to detect protonated molecules $[\text{M}+\text{H}]^+$ or other adducts like $[\text{M}+\text{Na}]^+$. The data is acquired over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (171.19 g/mol).

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for researchers to compare the spectroscopic data of a commercial sample of N-Boc-3-azetidinone with reference data.



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Caption: Workflow for comparing spectroscopic data of commercial N-Boc-3-azetidinone.

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References

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